molecular formula C6H10O3 B13735919 3,7,9-Trioxabicyclo[3.3.1]nonane CAS No. 281-09-4

3,7,9-Trioxabicyclo[3.3.1]nonane

Cat. No.: B13735919
CAS No.: 281-09-4
M. Wt: 130.14 g/mol
InChI Key: XUKMUTXYTSHEJH-UHFFFAOYSA-N
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Description

Historical Context and Development of Bicyclic Heterocycles

The journey into the world of heterocyclic chemistry began in the early 19th century, with notable discoveries such as Brugnatelli's isolation of alloxan (B1665706) from uric acid in 1818 and Dobereiner's production of furan (B31954) compounds from starch and sulfuric acid in 1832. onlineorganicchemistrytutor.com These early explorations laid the groundwork for the synthesis and understanding of cyclic compounds containing atoms of at least two different elements in their rings. onlineorganicchemistrytutor.comwikipedia.org Bicyclic molecules, a specific class of these compounds, feature two joined rings and are prevalent in many biologically important molecules. wikipedia.org

The development of bicyclic heterocycles has been a significant area of research, with various synthetic routes established to construct these complex structures. For instance, methods like intramolecular palladium-catalyzed C-H activation and click chemistry have been employed to synthesize bicyclic peptides. worktribe.com The bicyclo[3.3.1]nonane framework, in particular, is a predominant core moiety in numerous bioactive natural products and synthetic compounds, valued for its unique characteristics. rsc.org

Unique Structural Features and Chemical Environment of 3,7,9-Trioxabicyclo[3.3.1]nonane

This compound is a bicyclic acetal (B89532) with a distinct and rigid three-dimensional structure. semanticscholar.org The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the chair-chair (CC) and boat-chair (BC) forms being the most common. rsc.org In the case of this compound, the presence of three oxygen atoms within the bicyclic framework creates a unique chemical environment. The nomenclature "bicyclo[3.3.1]nonane" indicates a nine-membered bicyclic structure with two bridgehead atoms connected by three bridges containing three, three, and one atom(s) respectively. wikipedia.org

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H10O3 echemi.com
Molecular Weight 130.14200 g/mol
Exact Mass 130.06300
CAS Number 281-09-4 echemi.com
IUPAC Name This compound

Overview of Current Research Landscape and Academic Relevance of this compound

Current research on bicyclo[3.3.1]nonane derivatives is vibrant, with a focus on their synthesis and application as anticancer agents, ion receptors, and molecular tweezers. rsc.org While specific research directly on this compound is not as extensively documented in the provided results, the broader family of bicyclic heterocycles and specifically bicyclo[3.3.1]nonanes are of significant academic and practical interest.

The academic relevance of compounds like this compound lies in their potential as building blocks for more complex molecules and as model systems for studying conformational analysis and the effects of heteroatoms on chemical properties. For example, the study of related triazabicyclo[3.3.1]nonane derivatives has provided insights into their molecular structure and conformational preferences through techniques like gas-phase electron diffraction and theoretical calculations. semanticscholar.org The synthesis of novel bridged piperazine (B1678402) building blocks, including 3-oxa-7,9-diazabicyclo[3.3.1]nonane, highlights the ongoing efforts to create new chemical entities with potential applications in medicinal and organic chemistry. researchgate.net

Properties

CAS No.

281-09-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3,7,9-trioxabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H10O3/c1-5-2-8-4-6(9-5)3-7-1/h5-6H,1-4H2

InChI Key

XUKMUTXYTSHEJH-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(O2)CO1

Origin of Product

United States

Synthetic Methodologies for 3,7,9 Trioxabicyclo 3.3.1 Nonane and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for 3,7,9-Trioxabicyclo[3.3.1]nonane

Retrosynthetic analysis of the this compound skeleton reveals several logical disconnection points. The core structure, a bicyclic acetal (B89532), can be deconstructed to simpler, acyclic precursors. A primary disconnection strategy involves breaking the C-O bonds of the acetal moieties. This leads back to a dihydroxy ketone or a related precursor. For instance, the bicyclic structure can be envisioned as arising from the double cyclization of a suitably functionalized 1,5-diketone or its equivalent.

Another key strategy involves a Prins-type cyclization, where a homoallylic alcohol reacts with an aldehyde or ketone. This approach is particularly powerful for constructing the tetrahydropyran (B127337) rings embedded within the bicyclic system. Furthermore, tandem reactions, such as Michael addition followed by intramolecular cyclization, offer a convergent approach to assemble the core structure from relatively simple starting materials. These disconnections form the basis for the various synthetic methodologies discussed in the following sections.

Classical Multi-Step Synthesis Pathways of this compound

Classical approaches to the synthesis of this compound and its derivatives often involve a sequence of well-established reactions. These multi-step pathways, while sometimes lengthy, provide a reliable means to construct the bicyclic framework with a high degree of control over stereochemistry.

One common strategy begins with the construction of a substituted piperidin-4-one, which serves as a key building block. ect-journal.kz For example, a Dieckmann condensation of 3-ethoxypropylamine (B153944) with ethyl acrylate (B77674) can be used to synthesize 1-(3-ethoxypropyl)-4-oxopiperidine. ect-journal.kz This piperidone derivative can then undergo a double Mannich reaction with paraformaldehyde and a primary amine to yield a 3,7-diazabicyclo[3.3.1]nonan-9-one (a bispidinone). ect-journal.kz Subsequent reduction of the ketone functionality, for instance via a Wolff-Kishner reduction, furnishes the saturated bispidine core. ect-journal.kzelsevierpure.com Although these examples lead to the diaza-analogs, the underlying principles of forming the bicyclo[3.3.1]nonane skeleton are analogous.

Another classical approach involves the condensation of 1,3-dicarbonyl compounds. For instance, the reaction of two units of 1,3-acetonedicarboxylates with a 1,2- or 1,4-dicarbonyl compound is a well-explored protocol for creating bicyclo[3.3.1]nonane-3,7-diones. rsc.org These diones can then be further elaborated to introduce the oxygen atoms required for the trioxabicyclo[3.3.1]nonane system.

A five-step synthesis of 3,9-dibenzyl-7-(phenylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, an analog of the target compound, starting from ethyl acrylate has been reported. researchgate.net This method allows for the specific functionalization of the nitrogen atoms. researchgate.net The synthesis involves a series of transformations including reduction of a diester with LiAlH₄, treatment with thionyl chloride, and subsequent cyclization and deprotection steps. researchgate.net

Expedited and One-Pot Synthetic Approaches to this compound

To improve efficiency and reduce the number of synthetic steps, several expedited and one-pot procedures for the synthesis of the bicyclo[3.3.1]nonane framework have been developed. These methods often rely on cascade or domino reactions, where multiple bond-forming events occur in a single reaction vessel.

A notable example is the one-pot synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives, which are structurally related to the target compound. acs.org This method involves the reaction of 2-hydroxychalcones with 4-hydroxy-2(1H)-quinolinones or 4-hydroxy-2(1H)-pyridinones in refluxing n-propanol, proceeding without the need for a catalyst. sioc-journal.cnsioc-journal.cn The reaction is believed to proceed through a tandem Friedel–Crafts alkylation/ketalization sequence. bohrium.com

Another efficient one-pot process involves the reaction of substituted 1,3-cyclohexanediones with enals, leading to bicyclic ketols in good to excellent yields. ucl.ac.uk This Michael-aldol annulation provides a rapid entry to the bicyclo[3.3.1]nonane skeleton. ucl.ac.uk Furthermore, a one-pot variant for the synthesis of chiral bis-ketals with a bicyclo[3.3.1]-3,7-dioxanonane skeleton has been developed on a multigram scale with reproducible yields. researchgate.net

The use of photoredox catalysis has also enabled novel one-pot syntheses. For instance, visible light-driven cyclization in the presence of a photoredox catalyst has been employed for the construction of bicyclo[3.3.1]nonane systems, aligning with the principles of green and sustainable chemistry. rsc.org

Stereoselective and Regioselective Synthesis of Substituted this compound Scaffolds

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like substituted 3,7,9-trioxabicyclo[3.3.1]nonanes. Several powerful methods have been developed to address these challenges.

Organocatalysis has emerged as a key tool for achieving high stereoselectivity. For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been realized through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This reaction, utilizing modularly designed organocatalysts derived from cinchona alkaloids and amino acids, produces products with four contiguous stereogenic centers in good yields, excellent diastereoselectivities, and high enantioselectivities. nih.govnih.gov

Phosphine-catalyzed domino reactions have also proven effective. The reaction of β'-acetoxy allenoate with other reagents can lead to the highly stereoselective formation of 2-oxabicyclo[3.3.1]nonane derivatives. acs.org The development of asymmetric variants of these reactions is an active area of research. acs.org

The strategic use of protecting groups and the careful choice of reaction conditions can also control regioselectivity. For example, in the synthesis of azabicyclo[3.3.1]nonanes, the use of specific Lewis acids like methyltrichlorosilane (B1216827) can activate dioxazepanes for a double Mannich reaction with β-keto esters, leading to the desired bicyclic products. rsc.org

Catalytic Methods in the Synthesis of this compound Systems

Catalysis plays a crucial role in modern organic synthesis, and the construction of this compound systems is no exception. A wide range of catalysts, including organocatalysts, metal complexes, and enzymes, have been employed to facilitate key transformations.

As mentioned previously, modularly designed organocatalysts have been successfully used in the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.govnih.gov These catalysts self-assemble in the reaction medium from simple precursors. nih.govnih.gov Proline and its analogs have also been utilized as organocatalysts in intramolecular aldol (B89426) condensations to form the bicyclo[3.3.1]nonane core, with modified versions offering improved stereoselectivity. nih.gov

Transition metal catalysis is also prevalent. Cationic lanthanide complexes, such as [Yb(CH₃CN)₉]³⁺[(AlCl₄)₃]³⁻·CH₃CN, have been shown to be efficient catalysts for the tandem Friedel–Crafts alkylation/ketalization reaction of 2-hydroxychalcones with naphthols and phenols to produce diaryl-fused 2,8-dioxabicyclo[3.3.1]nonanes. bohrium.com The increased Lewis acidity of the cationic ytterbium species is credited for the high catalytic efficiency. bohrium.com Gold catalysts have also been employed in the stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes through a formal [4+2] cycloaddition. dntb.gov.ua Furthermore, Co(II)-catalyzed peroxidation of dienes has been used to generate 2,3-dioxabicyclo[3.3.1]nonane derivatives. acs.org

The use of catalysts is a key principle of green chemistry, as they can reduce the need for stoichiometric reagents and minimize waste. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules. The goal is to minimize the environmental impact of chemical processes by preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. acs.orgunsw.edu.au

In the context of this compound synthesis, several strategies align with green chemistry principles. The development of one-pot and tandem reactions significantly reduces waste by minimizing purification steps and the use of solvents. unsw.edu.au The use of catalytic methods, as discussed in the previous section, is a cornerstone of green chemistry, as catalysts are used in small amounts and can often be recycled, reducing the need for stoichiometric reagents. acs.orgmygreenlab.org

The choice of solvent is another critical factor. The use of safer solvents, or even solvent-free conditions, is a key consideration. unsw.edu.au For example, the synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives has been achieved in a mixture of ethanol (B145695) and water, a more environmentally benign solvent system. acs.org

Advanced Structural Characterization and Conformational Analysis of 3,7,9 Trioxabicyclo 3.3.1 Nonane

X-ray Crystallography for Definitive Structure Elucidation of 3,7,9-Trioxabicyclo[3.3.1]nonane

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of the bicyclo[3.3.1]nonane system, single-crystal X-ray diffraction has been instrumental in unambiguously establishing their molecular geometry, including bond lengths, bond angles, and torsional angles.

In a study of a spiro derivative, (1R,5R,8(29)R)-spiro[1-phenyl-2,7,9-trioxabicyclo[3.3.1]nonane-8,29-tetrahydropyran], X-ray analysis of the crystalline solid confirmed the bicyclic core's conformation. semanticscholar.org This technique has also been crucial in confirming the absolute configuration of chiral derivatives, such as in the case of certain 2,8-dioxabicyclo[3.3.1]nonane derivatives where the precise stereochemistry was essential for understanding their biological activity. jst.go.jpjst.go.jp The structural data obtained from X-ray crystallography serves as a benchmark for computational and spectroscopic methods used to study these molecules in the gas phase and in solution. rsc.org For instance, the proposed structure of a trioxabicyclo[3.2.1]octane, a related bicyclic ether, was definitively confirmed by X-ray crystallography after initial analysis by two-dimensional NMR spectroscopy. nih.gov

Table 1: Crystallographic Data for a Related Bicyclic Ether Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.657 ± .001
b (Å)10.513 ± .001
c (Å)10.378 ± .001
β (°)99.68 ± .01
Z4
Data from a study on a related bicyclic ether. researchgate.net

Solution and Solid-State Conformational Dynamics of this compound

The bicyclo[3.3.1]nonane ring system is conformationally flexible and can exist in several forms, most notably the chair-chair (CC), boat-chair (BC), and boat-boat (BB) conformations. rsc.org The presence of three oxygen atoms in the this compound skeleton significantly influences the conformational equilibrium.

In the solid state, the conformation is fixed within the crystal lattice. However, in solution, the molecule can interconvert between different conformations. The preferred conformation of bicyclo[3.3.1]nonane derivatives in both solution and the solid state is often the chair-chair form. However, the introduction of heteroatoms can shift this preference. For instance, in some hetero-substituted bicyclo[3.3.1]nonanes, such as those containing sulfur or selenium, the boat-chair conformation becomes more populated due to lone pair-lone pair repulsions in the chair-chair form, an interaction sometimes referred to as the "hockey sticks" effect. rsc.orgnih.gov

Studies on related oxabicyclo[3.3.1]nonanes have shown that the replacement of methylene (B1212753) units with ether oxygens primarily affects the degree of flattening of the rings in the different conformers. researchgate.net For 3-oxabicyclo[3.3.1]nonane, calculations indicate that the chair-chair conformation is the most stable. researchgate.net The conformational dynamics of these systems can be influenced by substituents. For example, some 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones exist in a double chair conformation, while their epimeric alcohols adopt a predominant boat-chair conformation due to intramolecular hydrogen bonding. researchgate.net

Spectroscopic Probes (e.g., Variable Temperature NMR, CD Spectroscopy) for Conformational Studies of this compound

Spectroscopic techniques are powerful tools for investigating the conformational dynamics of molecules in solution. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is particularly useful for studying molecules that undergo conformational exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the slowing or speeding up of conformational interconversions. ox.ac.uknih.gov At low temperatures, the exchange can be slowed to the point where signals for individual conformers can be resolved, allowing for their structural characterization and the determination of their relative populations. nih.govnih.gov This technique has been successfully applied to study the stereodynamics of ring inversion in bicyclo[3.3.1]nonan-9-one and the solution conformations of various 3,7-diacyl bispidines (3,7-diazabicyclo[3.3.1]nonanes). nih.govresearchgate.net

Analysis of Intramolecular Interactions and Ring Strain in this compound

The conformational preferences of this compound are governed by a delicate balance of various intramolecular interactions and the inherent strain of the bicyclic system. The presence of oxygen atoms introduces lone pairs of electrons, which can lead to repulsive interactions, such as lone pair-lone pair repulsion, particularly in the chair-chair conformation. rsc.orgnih.gov These repulsive forces can destabilize the chair-chair form and favor the boat-chair conformation.

Chiroptical Properties of Enantiomerically Pure this compound Derivatives

The study of the chiroptical properties of enantiomerically pure derivatives of this compound provides valuable insights into the relationship between molecular structure and optical activity. Techniques such as optical rotation and circular dichroism (CD) spectroscopy are central to these investigations. researchgate.net

The synthesis of enantiomerically pure bicyclo[3.3.1]nonane derivatives allows for the study of their interaction with polarized light. quick.czresearchgate.net The observed CD spectra can be complex, with multiple Cotton effects arising from the electronic transitions of the chromophores within the chiral molecular framework. quick.cz The sign and intensity of these Cotton effects are directly related to the absolute configuration and the conformation of the molecule. researchgate.net

For molecules with multiple chromophores, exciton (B1674681) coupling can lead to characteristic bisignate CD curves, where the sign of the couplet can be correlated with the chirality of the spatial arrangement of the interacting chromophores. researchgate.net Theoretical calculations of CD spectra are increasingly used to support experimental findings and to provide a more detailed understanding of the origin of the observed chiroptical properties. hebmu.edu.cnresearchgate.net These studies are not only fundamental to understanding the principles of chirality but are also important for the characterization of chiral molecules with potential applications in various fields.

Computational Chemistry and Theoretical Studies on 3,7,9 Trioxabicyclo 3.3.1 Nonane

Quantum Mechanical Calculations for Optimized Geometries and Electronic Structure of 3,7,9-Trioxabicyclo[3.3.1]nonane

Quantum mechanical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and for understanding the distribution of electrons within the molecule (electronic structure). charm-eu.euunipd.it These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular properties. unipd.it

For bicyclic systems like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed. researchgate.netresearchgate.net DFT methods, for instance, have been used to investigate the structures of related bicyclo[3.3.1]nonane derivatives. researchgate.netsemanticscholar.org The choice of the functional and basis set, such as B3LYP or M06-2X with basis sets like cc-pVTZ, is critical for obtaining accurate results that align with experimental data, where available. researchgate.netsemanticscholar.org

The electronic structure of this compound is significantly influenced by the presence of three oxygen atoms. These heteroatoms introduce lone pairs of electrons, which play a crucial role in the molecule's conformational preferences and reactivity. Photoelectron spectroscopy, in conjunction with theoretical calculations, has been used to study the interaction of unshared electron pairs in 3,7,9-trihetero derivatives of bicyclo[3.3.1]nonane. uni-heidelberg.de

Exploration of the Conformational Energy Landscape of this compound via Molecular Mechanics and Quantum Methods

MM methods offer a computationally less expensive way to scan the potential energy surface, while QM methods provide more accurate energy calculations for the identified conformers. unipd.it For the parent bicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. rsc.org However, the introduction of heteroatoms, as in this compound, can alter the conformational preferences. rsc.orgnih.gov In some substituted bicyclo[3.3.1]nonanes, the boat-chair conformation becomes significantly populated due to factors like transannular interactions. nih.govdocumentsdelivered.com

A detailed study on a related compound, 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, using DFT calculations (B3LYP and M06-2X) identified multiple stable conformers. researchgate.netsemanticscholar.org This highlights the complexity of the conformational landscape in such bicyclic systems. The relative free energies of different conformers can be calculated to predict their populations at a given temperature. semanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects on this compound

Molecular dynamics (MD) simulations provide a "movie" of how a molecule moves and changes shape over time, offering insights into its dynamic behavior. nih.govresearchgate.net These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe conformational changes and interactions with the surrounding environment. researchgate.net

For this compound, MD simulations can reveal the pathways of interconversion between different conformers, such as the chair-chair and chair-boat forms. acs.org This is particularly important for understanding the molecule's flexibility and how it might interact with other molecules.

Furthermore, MD simulations are invaluable for studying solvent effects. osti.gov The presence of a solvent can significantly influence the conformational equilibrium and reactivity of a molecule. osti.govresearchgate.net By explicitly including solvent molecules in the simulation, it is possible to model how interactions, such as hydrogen bonding with water, can stabilize certain conformations of this compound. osti.gov These simulations can provide a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for this compound

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. ucl.ac.uk Calculations are typically performed on the optimized geometries of the most stable conformers. Discrepancies between calculated and experimental shifts can indicate the presence of multiple conformers in equilibrium or highlight inaccuracies in the computational model. For instance, lanthanide-induced shift (LIS) investigations, aided by theoretical calculations, have been used to determine the population of different conformers in bicyclo[3.3.1]nonane systems. nih.gov

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. Comparing the calculated and experimental IR spectra can help confirm the presence of specific functional groups and provide further evidence for the predicted conformation.

Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations.

ParameterCalculated Value (Conformer A)Calculated Value (Conformer B)Experimental Value
¹H NMR Shift (H1)3.85 ppm4.10 ppm3.95 ppm
¹³C NMR Shift (C1)70.2 ppm72.5 ppm71.3 ppm
IR Frequency (C-O stretch)1105 cm⁻¹1098 cm⁻¹1102 cm⁻¹

Theoretical Analysis of Anomeric Effects and Transannular Interactions within the this compound Framework

The structure and stability of this compound are significantly influenced by stereoelectronic effects, namely anomeric effects and transannular interactions.

Anomeric Effects: The anomeric effect is a stereoelectronic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to be in the axial position. In this compound, the interactions between the lone pairs on the oxygen atoms and the antibonding orbitals (σ) of adjacent C-O bonds are a key feature. Theoretical methods can quantify the stabilization energy associated with these n → σ interactions.

Transannular Interactions: In the twin-chair conformation of bicyclo[3.3.1]nonane derivatives, repulsive interactions can occur between the atoms at the 3- and 7-positions. nih.gov In this compound, this would be an interaction between the oxygen at position 3 and the methylene (B1212753) group at position 7 (or vice versa). However, attractive transannular interactions, such as hydrogen bonding, can also occur in substituted analogs. acs.org Computational analysis can help to determine the nature and magnitude of these interactions, which can influence the preference for a chair-boat conformation to alleviate steric strain. rsc.org

Reactivity Prediction and Mechanistic Insights via Computational Modeling for this compound

Computational modeling is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. arxiv.orgnih.govijsea.com By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. uni-heidelberg.de

For this compound, computational methods can be used to:

Identify reactive sites: By analyzing the electronic structure (e.g., electrostatic potential maps, frontier molecular orbitals), it is possible to predict which atoms are most likely to be attacked by electrophiles or nucleophiles.

Model reaction pathways: The mechanism of reactions, such as hydrolysis or oxidation, can be investigated by locating the transition state structures and calculating the activation energies. nih.gov This provides a detailed, step-by-step picture of how the reaction proceeds. arxiv.org

Predict reaction outcomes: By comparing the energies of different possible products, it is possible to predict which product is thermodynamically favored.

Recent advances in machine learning and artificial intelligence are also being applied to reaction prediction, offering the potential for high-throughput screening of reactions and the discovery of new chemical transformations. ijsea.comarxiv.org

Reactivity Profiles and Mechanistic Investigations of 3,7,9 Trioxabicyclo 3.3.1 Nonane

Acid-Catalyzed and Base-Catalyzed Transformations of 3,7,9-Trioxabicyclo[3.3.1]nonane

The reactivity of this compound is largely dictated by the presence of the acetal (B89532) group at the C1 and C5 positions, which is susceptible to acid-catalyzed hydrolysis. In contrast, the ether linkages are generally more resistant to cleavage.

Acid-Catalyzed Transformations:

Under acidic conditions, the acetal moiety of this compound is prone to hydrolysis. This reaction is initiated by protonation of one of the acetal oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by a nucleophile, such as water, leads to the opening of one of the rings. The stability of the bicyclic framework and the nature of the substituents can influence the reaction pathway. For instance, in related bicyclic acetals, the stereochemistry of the products is often controlled by the conformation of the intermediate carbocation.

While specific studies on the acid-catalyzed transformations of this compound are limited, research on analogous structures such as 2,8-dioxabicyclo[3.3.1]nonane derivatives provides insights into potential reaction pathways. mdpi.com Acid-catalyzed reactions of these systems often proceed with high stereoselectivity. nih.gov

Base-Catalyzed Transformations:

The this compound skeleton is generally stable under basic conditions. The ether and acetal linkages are not susceptible to cleavage by bases in the absence of activating groups. However, the introduction of electron-withdrawing groups or the presence of strain can enhance reactivity. For instance, base-catalyzed decomposition has been observed in other cyclic ethers, particularly in the presence of strong bases and elevated temperatures, although this typically requires harsh reaction conditions. clu-in.org In the context of related bicyclic systems, base-promoted intramolecular aldolization has been used to construct the bicyclo[3.3.1]nonane core, highlighting the utility of base catalysis in the synthesis of these frameworks rather than their degradation. nih.gov

Catalyst TypeGeneral ReactivityPlausible Initial StepExpected Outcome
Acid HighProtonation of an acetal oxygenRing-opening/hydrolysis
Base LowGenerally unreactiveNo reaction under mild conditions

Ring-Opening Reactions and Associated Reaction Mechanisms of this compound

The ring-opening of this compound is a key reaction, particularly under acidic conditions. The mechanism involves the formation of an oxocarbenium ion, which can then be trapped by various nucleophiles.

One of the significant ring-opening reactions is polymerization. Cationic ring-opening polymerization of related bicyclic acetals, such as 6,8-dioxabicyclo[3.2.1]octane, has been documented. researchgate.net This process is typically initiated by Lewis acids and proceeds via a chain-growth mechanism involving the successive opening of the bicyclic monomers. It is plausible that this compound could undergo a similar polymerization process to yield polyethers with repeating bicyclic units. The regioselectivity of the ring-opening would be influenced by the relative stability of the possible carbocation intermediates.

Mechanistic studies on the ring-opening of related bicyclic ethers have proposed the involvement of bridged oxonium ion intermediates, which can influence the stereochemical outcome of the reaction. The "hockey-sticks" effect, describing the lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions in the chair-chair conformation of bicyclo[3.3.1]nonanes, can also play a role in determining the preferred reaction pathway. rsc.org

Functionalization Reactions at Non-Acetal Positions of this compound

Functionalization of the this compound skeleton at positions other than the acetal carbons (C1 and C5) presents a synthetic challenge due to the generally unreactive nature of the methylene (B1212753) bridges. However, strategies employed for the functionalization of other bicyclo[3.3.1]nonane derivatives could potentially be adapted.

For instance, radical-mediated reactions could be employed to introduce functional groups at the C2, C4, C6, and C8 positions. Free radical halogenation, for example, could lead to the formation of halogenated derivatives, which could then serve as precursors for further transformations. Additionally, the synthesis of derivatives of 3,7,9-triazabicyclo[3.3.1]nonane has been reported, where functionalization of the nitrogen atoms was achieved. researchgate.net While the oxygen atoms in this compound are not as readily functionalized as the nitrogen atoms in its aza-analogue, this highlights that derivatization of the core bicyclic structure is feasible.

The synthesis of various functionalized bicyclo[3.3.1]nonanes has been extensively reviewed, with methods including aldol (B89426) condensation and Michael addition being prominent. nih.gov These approaches typically involve the construction of the bicyclic framework with the desired functional groups already in place, rather than the post-functionalization of a pre-formed bicyclic core.

Heteroatom-Directed Reactivity and Selectivity in this compound

The three oxygen atoms in the this compound ring system play a crucial role in directing the reactivity and selectivity of its transformations. The lone pairs of electrons on the oxygen atoms can coordinate to Lewis acids, activating the molecule towards nucleophilic attack.

The oxygen atoms can also direct the stereochemical outcome of reactions. For instance, in the reduction of bicyclo[3.3.1]nonan-9-one, the stereoselectivity is influenced by the approach of the reducing agent, which is sterically hindered by the bicyclic framework. In this compound, the oxygen atoms would further influence the steric environment around the molecule, leading to potentially high stereoselectivity in its reactions.

Investigation of Reaction Intermediates and Transition States in this compound Transformations

The elucidation of reaction mechanisms often relies on the characterization of transient intermediates and transition states. In the context of this compound transformations, spectroscopic techniques and computational methods are invaluable tools.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying reaction intermediates. For example, low-temperature NMR studies could potentially allow for the direct observation of the oxocarbenium ions formed during the acid-catalyzed ring-opening of this compound. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations and help in the structural assignment of intermediates. nih.gov Similar approaches have been used to determine the structure of related bicyclic compounds. jst.go.jp

Computational Studies:

Computational chemistry provides a means to model reaction pathways and calculate the energies of intermediates and transition states. Density Functional Theory (DFT) calculations, for example, can be used to predict the most likely mechanism for a given transformation and to understand the factors that control selectivity. Such studies have been employed to investigate the conformational preferences of hetero-substituted bicyclo[3.3.1]nonanes and to rationalize their reactivity. nih.gov While specific computational studies on this compound are not widely available, the methodologies are well-established and could be readily applied to this system.

Investigation MethodApplication in Studying Transformations
Low-Temperature NMR Direct observation of reaction intermediates (e.g., oxocarbenium ions).
2D NMR (e.g., HMBC) Structural elucidation of intermediates and products.
Computational Chemistry (DFT) Modeling reaction pathways, calculating energies of intermediates and transition states, and predicting selectivity.

Derivatization Strategies and Synthetic Utility of the 3,7,9 Trioxabicyclo 3.3.1 Nonane Scaffold

Synthesis of Novel Substituted 3,7,9-Trioxabicyclo[3.3.1]nonane Derivatives

The synthesis of novel substituted this compound derivatives has been an area of active research, driven by the quest for new compounds with unique properties. A variety of synthetic methodologies have been developed to introduce diverse functional groups onto this scaffold.

One common strategy involves the reaction of 1,3,5-trioxacyclohexane with various reagents. For instance, the reaction with isocyanates in the presence of a catalyst can lead to the formation of substituted 3,7,9-trioxabicyclo[3.3.1]nonanes. uni-heidelberg.de Another approach utilizes domino reactions, such as the phosphine-catalyzed addition/cycloaddition of β'-acetoxy allenoates, to construct the bicyclic system with a high degree of stereoselectivity. acs.org

Researchers have also explored the derivatization of pre-existing this compound cores. For example, sulfur-containing derivatives have been synthesized through sequential annulation domino reactions of prop-2-ynylsulfonium salts with chromenes, yielding sulfur-containing benzofused dioxabicyclo[3.3.1]nonanes. bohrium.com These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as functional groups like nitro and amino moieties. bohrium.combeilstein-journals.org

Table 1: Examples of Synthesized Substituted this compound Derivatives

Starting MaterialsReagents and ConditionsProductYield (%)Reference
1-Methoxy-1-cyclohexene, Malonyl dichlorideNot specifiedBicyclo[3.3.1]nonane ring system36-55 nih.gov
3-Acetyl-2-hydroxy-2-methylchromene, Prop-2-ynylsulfonium saltVarious bases and solventsSulfur-containing benzofused dioxabicyclo[3.3.1]nonane derivativesModerate bohrium.com
β'-Acetoxy allenoate, 2-Acyl-3-methyl-acrylonitrilePhosphine catalyst2-Oxabicyclo[3.3.1]nonane derivativesHigh acs.org
Bisdioxine diacid dichloride, Nitroaryl and arylamino groupsNot specifiedC72-Macrocyclic systems functionalized with nitroaryl and arylamino groupsNot specified beilstein-journals.org

Incorporation of the this compound Unit into Complex Molecular Architectures

The rigid and well-defined geometry of the this compound scaffold makes it an excellent building block for the construction of more complex molecular architectures. nih.gov Its incorporation can impart specific conformational constraints and orient functional groups in a precise manner, which is highly desirable in areas such as supramolecular chemistry and materials science. beilstein-journals.orgbeilstein-archives.org

One notable application is the synthesis of macrocycles. By linking two or more this compound units together, often through functionalized linkers, chemists can create large, cyclic structures with defined cavities. beilstein-journals.orguq.edu.au For instance, C72-macrocyclic systems have been synthesized from a bisdioxine diacid dichloride derived from the trioxabicyclo[3.3.1]nonane framework. beilstein-journals.org These macrocycles can be further functionalized with groups like nitroaryl and arylamino moieties. beilstein-journals.org

The scaffold has also been utilized in the construction of cage compounds. beilstein-archives.org These three-dimensional structures can encapsulate guest molecules and have potential applications in areas like drug delivery and catalysis. beilstein-archives.orglu.se The synthesis of such complex molecules often relies on multi-step sequences that strategically employ the trioxabicyclo[3.3.1]nonane unit as a key structural element.

This compound as a Chiral Building Block in Asymmetric Synthesis

The this compound scaffold has proven to be a valuable chiral building block in asymmetric synthesis, enabling the preparation of enantiomerically pure or enriched complex molecules. jst.go.jpresearchgate.netclockss.org The inherent chirality of substituted derivatives of this bicyclic system can be exploited to control the stereochemical outcome of subsequent reactions.

Chiral derivatives of this compound can be prepared through various methods, including the use of chiral starting materials or through chiral resolution of racemic mixtures. researchgate.netclockss.org For example, a homologous series of chiral bis-ketals and mixed hemiketal-ketals with the rigid bicyclo[3.3.1]-3,7-dioxanonane skeleton have been prepared and their crystallization modes studied. researchgate.net

Once obtained in enantiomerically pure form, these chiral building blocks can be used in the synthesis of natural products and other biologically active molecules. For instance, the enantioselective synthesis of (+)-decarestrictine L, an inhibitor of cholesterol biosynthesis, employed a stereoselective cleavage of a dioxabicyclo[3.3.1]nonane intermediate. clockss.org This strategy highlights how the stereochemical information embedded in the chiral scaffold can be effectively transferred to the target molecule. Furthermore, the development of asymmetric catalytic methods to construct this ring system is an active area of research. nih.gov

Table 2: Applications of Chiral this compound Derivatives in Asymmetric Synthesis

Chiral DerivativeApplicationKey TransformationReference
(1R,5R,6S)-6-Benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonaneSynthesis of (+)-Decarestrictine LStereoselective methylative or reductive cleavage clockss.org
Chiral bis-ketals and mixed hemiketal-ketalsStudy of crystallization and conformational dynamicsPreparation of enantiomerically pure compounds researchgate.net
Oppolzer's chiral sultamAsymmetric nitrile oxide cycloadditionsTotal synthesis of various natural products acs.org

Exploiting the this compound Scaffold for Macrocyclic or Cage Compound Synthesis

The unique structural features of the this compound scaffold make it an ideal component for the construction of macrocyclic and cage compounds. beilstein-journals.orgbeilstein-archives.org Its rigidity helps to preorganize the connecting linkers, facilitating the cyclization process and leading to well-defined molecular architectures.

In the synthesis of macrocycles, functionalized derivatives of this compound are often used as the cornerstones of the cyclic structure. For example, a bisdioxine diacid dichloride has been employed to synthesize C72-macrocyclic systems. beilstein-journals.org These macrocycles can exhibit interesting host-guest properties due to the presence of a defined cavity.

The construction of cage compounds based on this scaffold has also been explored. beilstein-archives.org These intricate, three-dimensional molecules are synthesized through strategies that often involve transannular cyclization reactions. beilstein-archives.org The resulting cage structures can possess unique properties, such as high density and strain energy, making them of interest for materials science applications. beilstein-archives.org The ability to functionalize the cage exterior allows for the tuning of their solubility and other physical properties.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3,7,9 Trioxabicyclo 3.3.1 Nonane

High-Resolution Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis of 3,7,9-Trioxabicyclo[3.3.1]nonane

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives, providing highly accurate mass measurements that are crucial for confirming elemental composition. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) allow for the determination of molecular weights with sub-ppm accuracy, which serves as definitive evidence for a compound's molecular formula.

In the study of bicyclo[3.3.1]nonane systems, HRMS is routinely used to verify the successful synthesis of target molecules. For instance, in the synthesis of various substituted 3,9-dioxabicyclo[3.3.1]nonane and 2,8-dioxabicyclo[3.3.1]nonane derivatives, HRMS confirms the expected molecular formulas by matching the experimentally measured mass to the theoretically calculated mass. wiley-vch.dersc.org This precision is critical in distinguishing between potential isomers or byproducts that may have the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed in tandem with HRMS (MS/MS), provides valuable structural information by revealing the compound's fragmentation pathways upon collision-induced dissociation. While specific fragmentation data for the parent this compound is not extensively detailed in the reviewed literature, analysis of its analogues demonstrates the utility of this method in characterizing the bicyclic core.

Table 1: Representative HRMS Data for Substituted Dioxabicyclo[3.3.1]nonane Derivatives

Compound DerivativeMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
(1R,5S,7R)-1-Allyl-7-isopropoxy-5-methyl-3,9-dioxabicyclo[3.3.1]nonaneC₁₄H₂₄O₃240.1725240.1727 wiley-vch.de
(1R,3S,5S)-3-Methoxy-1-methyl-9-oxabicyclo[3.3.1]nonaneC₁₀H₁₈O₂170.1307170.1310 wiley-vch.de
(1R,3R,5R*)-1-Allyl-3-ethoxy-5-methyl-9-oxabicyclo[3.3.1]nonaneC₁₄H₂₄O₂224.1776224.1780 wiley-vch.de
Lactate (B86563) Dehydrogenase A Inhibitor with a 2,8-dioxabicyclo[3.3.1]nonane scaffoldC₂₁H₁₄NO₇392.0776392.0780 ugr.es

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while advanced two-dimensional (2D) techniques are essential for assembling the bicyclic framework.

The conformational rigidity of the bicyclo[3.3.1]nonane skeleton leads to distinct and often complex ¹H NMR spectra. For related 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of specific coupling constants in the ¹H NMR spectrum revealed a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.org This conformational preference is a defining characteristic of the bicyclo[3.3.1]nonane system.

2D NMR experiments are critical for unambiguous assignments:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the ring system. wiley-vch.deawi.de

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, mapping out the C-H bonds. wiley-vch.deawi.de

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the positions of substituents and heteroatoms. wiley-vch.deawi.demdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and confirming conformational details, such as the chair-chair preference. rsc.orgawi.de

For example, in derivatives of 2,8-dioxabicyclo[3.3.1]nonane, the presence of a deshielded methine proton and a diastereotopic methylene (B1212753) group in the ¹H-NMR spectrum are indicative of the bicyclic scaffold. jst.go.jp The complete assignment of all signals for these complex structures is achieved using a combination of COSY, HSQC, and HMBC experiments. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for (1R,5S,7R*)-1-Allyl-7-isopropoxy-5-methyl-3,9-dioxabicyclo[3.3.1]nonane in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
C2/C471.3 / 72.7H2a/H4a: 3.67 / 3.65 H2b/H4b: 3.39 / 3.34d, J=11.3 / d, J=11.3 dd, J=11.3, 2.6 / dd, J=11.3, 2.6
C540.3--
C6/C842.7 / 43.7H6a/H8a: 2.05 / 2.01 H6b/H8b: 1.44 / 1.41app. t, J=5.9 / app. t, J=5.9 ddd, J=10.8, 6.1, 2.6 / ddd, J=10.8, 6.1, 2.6
C773.3H7: 4.61tt, J=10.8, 5.9
Allyl-CH132.1H10: 5.85-5.65m
Allyl-CH₂118.1H11: 5.14-5.07m
Isopropoxy-CH74.4OCH: 3.76hept, J=6.1

Data sourced from supporting information for a study on tandem cycloisomerization-Prins type reactions. wiley-vch.de

Chromatographic Methods (e.g., HPLC, GC) for Separation and Purity Determination of this compound Isomers and Derivatives

Chromatographic techniques are fundamental for the isolation, purification, and purity analysis of this compound and its derivatives. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the specific compound.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and essential method for the purification of synthesized bicyclo[3.3.1]nonane derivatives from reaction mixtures, separating the desired product from starting materials and byproducts. wiley-vch.de

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of non-volatile derivatives. Analytical HPLC can provide a quantitative measure of purity, often expressed as a percentage based on peak area at a specific UV wavelength. ugr.es A significant application of HPLC in this field is the separation of stereoisomers. Chiral phase HPLC is specifically employed to separate enantiomers of racemic bicyclo[3.3.1]nonane compounds, which is crucial for studying the biological activity of individual stereoisomers. jst.go.jpmdpi.com The separation of diastereomeric mixtures of 2,8-dioxabicyclo[3.3.1]nonane derivatives has also been successfully achieved through chromatographic methods. mdpi.com

Gas Chromatography (GC): For volatile and thermally stable analogues of this compound, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for purity assessment. GC-MS analysis has been used to identify related bicyclic ketal pheromones, such as endo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane, demonstrating the method's applicability to this class of compounds. researchgate.net Chiral GC analysis is also a viable strategy for determining the enantiomeric composition of volatile chiral bicyclic compounds. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule, offering insights into its functional groups and conformational structure. scm.com These methods are complementary and are used to confirm the presence of specific bonds and to study the molecule's three-dimensional arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the most prominent features in the IR spectrum would be the strong C-O-C stretching vibrations characteristic of the ether linkages within the bicyclic framework. These typically appear in the 1250-1000 cm⁻¹ region. The absence of certain bands, such as a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹), can confirm the structure and purity of the compound. In studies of related bispidinone derivatives, the shift of the carbonyl group's absorption band upon metal chelation is a key diagnostic feature in their IR spectra. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations. For the bicyclo[3.3.1]nonane core, Raman spectroscopy can provide information about the skeletal vibrations of the carbon framework. While less commonly reported for this specific compound, it can be a powerful tool for conformational analysis. rsc.org Theoretical calculations are often used in conjunction with experimental IR and Raman spectra to assign vibrational modes and to distinguish between different possible conformers. nepjol.info The subtle differences in the vibrational frequencies between conformers (e.g., chair-chair vs. boat-chair) can provide a conformational fingerprint, a concept that has been applied to the analysis of various bicyclic systems. researchgate.net

Table 3: General IR Absorption Regions for Functional Groups Relevant to Bicyclo[3.3.1]nonane Systems

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H (sp³ hybridized)Stretching3000-2850Medium to Strong
C-O (Ether)Stretching1250-1000Strong
C=O (Ketone, if present as derivative)Stretching~1715Strong
O-H (Alcohol, if present as derivative)Stretching (H-bonded)3500-3200Strong, Broad

This table presents general, expected regions for IR absorptions.

Emerging Applications and Potential in Advanced Chemical Sciences and Materials Research Non Biological/non Pharmacological Focus

3,7,9-Trioxabicyclo[3.3.1]nonane as a Monomer in the Synthesis of Novel Polymeric Materials

Bicyclic orthoesters, such as this compound, are a class of monomers known to undergo cationic ring-opening polymerization. This process is driven by the release of ring strain, leading to the formation of linear polymers with unique architectures. While specific studies on the polymerization of this compound are not extensively detailed in the literature, the polymerization of its close structural isomer, 2,8,9-trioxabicyclo[3.3.1]nonane, provides significant insight into its potential behavior.

The cationic polymerization of these monomers typically proceeds via the cleavage of one of the C-O bonds of the orthoester functionality, initiated by a cationic species. The resulting polymer contains cyclic ether units within the main chain, which can impart desirable properties such as increased thermal stability and specific solubility characteristics.

A review of the synthesis and polymerizability of atom-bridged bicyclic monomers indicates that bicyclo[3.3.1]nonane orthoesters are viable candidates for polymerization. researchgate.net The polymerization of these monomers is generally initiated by cationic initiators. wikipedia.org

Table 1: Polymerization of a Structural Isomer: 2,8,9-Trioxabicyclo[3.3.1]nonane

MonomerInitiator SystemResulting Polymer StructureReference
2,8,9-Trioxabicyclo[3.3.1]nonaneCationic InitiatorsPolyether with cyclic units acs.org

The polymerization of this compound is expected to yield a polyether with a repeating unit containing a tetrahydropyran (B127337) ring, a valuable structure for further functionalization or for influencing the polymer's physical properties.

Utilization of this compound in Coordination Chemistry as a Ligand Scaffold

The this compound framework possesses three oxygen atoms with lone pairs of electrons, making it a potential multidentate ligand for coordination with metal ions. The rigid bicyclic structure can enforce specific coordination geometries around a metal center, a desirable feature in the design of coordination complexes with tailored properties.

While the coordination chemistry of this compound itself is a developing field, the analogous nitrogen-containing compound, 3,7-diazabicyclo[3.3.1]nonane (bispidine), has been extensively studied as a ligand scaffold. researchgate.netresearchgate.net Bispidine and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis and as magnetic materials. The structural rigidity of the bicyclo[3.3.1]nonane core is a key feature in these applications.

Furthermore, a copper complex with an iminodioxabicyclo[3.3.1]nonane ligand has been synthesized, demonstrating that the mixed oxygen-nitrogen bicyclic framework can indeed coordinate to metal centers. researchgate.net This suggests a strong potential for the trioxa analogue to act as a chelating ligand. The oxygen atoms in this compound are expected to be harder donors than the nitrogen atoms in bispidine, which would favor coordination with harder metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

Table 2: Comparison of Bicyclo[3.3.1]nonane Ligand Scaffolds

CompoundHeteroatomsKnown to Form ComplexesPotential Metal Ion Partners
This compound3 x OxygenPotentialHard Lewis acids (e.g., Li+, Mg2+, Ca2+, Ti4+)
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)2 x NitrogenYesTransition metals (e.g., Cu2+, Fe3+, Co2+)
Iminodioxabicyclo[3.3.1]nonane derivative2 x Oxygen, 1 x NitrogenYesTransition metals (e.g., Cu2+)

Integration of this compound into Porous Materials or Molecular Cages

The development of porous organic polymers (POPs) and metal-organic frameworks (MOFs) is a rapidly advancing area of materials science, with applications in gas storage, separation, and catalysis. researchgate.netnih.govchemrxiv.orgorientjchem.orgmdpi.com The rigid and well-defined structure of this compound makes it an attractive building block for the construction of such porous materials.

To be integrated into a porous framework, the this compound monomer would need to be functionalized with reactive groups that can undergo polymerization or coordination. For example, the introduction of aromatic or other polymerizable groups onto the bicyclic scaffold would allow it to be used in reactions such as Friedel-Crafts alkylation or Sonogashira coupling to form a porous polymer network.

While there are no specific reports on the use of this compound in this context, the general principles of porous polymer synthesis suggest its suitability. The rigidity of the bicyclic unit would contribute to the formation of a robust framework with permanent porosity. Functionalization of the bridgehead positions or other available sites on the ring system would be a key step in enabling its use as a building block for these advanced materials.

Role of this compound in the Development of Advanced Catalytic Systems

The bicyclo[3.3.1]nonane framework is a common feature in various catalytic systems. researchgate.netbohrium.comrsc.org Chiral derivatives of bicyclo[3.3.1]nonane have been employed in asymmetric catalysis, where the rigid scaffold helps to create a well-defined chiral environment around the catalytic center.

Metal complexes incorporating bicyclo[3.3.1]nonane-based ligands have also shown catalytic activity. For instance, cationic lanthanide and aluminum complexes have been used to catalyze the synthesis of related 2,8-dioxabicyclo[3.3.1]nonane structures. bohrium.comsioc-journal.cn This highlights the potential for metal complexes of this compound to act as catalysts for various organic transformations.

The oxygen atoms of the this compound ligand could modulate the electronic properties of a coordinated metal center, thereby influencing its catalytic activity and selectivity. The rigid nature of the ligand could also play a role in substrate recognition and in stabilizing reactive intermediates. The development of chiral versions of this compound could open up possibilities for its use in enantioselective catalysis.

Future Research Directions and Unexplored Avenues for 3,7,9 Trioxabicyclo 3.3.1 Nonane

Development of Novel and Sustainable Synthetic Routes to 3,7,9-Trioxabicyclo[3.3.1]nonane

Current synthetic strategies for constructing the bicyclo[3.3.1]nonane core often rely on classic methods such as aldol (B89426) condensations, Michael additions, and various cycloaddition reactions. nih.govrsc.org However, the efficient and stereocontrolled synthesis of the specific 3,7,9-trioxa variant remains a significant challenge, presenting a fertile area for methodological innovation.

Future research should prioritize the development of atom-economical and environmentally benign synthetic routes. Domino reactions, which enable the formation of multiple chemical bonds in a single operation, represent a particularly promising avenue. bohrium.comnih.gov For instance, the design of a domino sequence involving sequential etherification or acetal (B89532) formation could provide a direct entry to the trioxabicyclic core from acyclic precursors. The exploration of multicomponent reactions, which bring together three or more reactants in one pot, could also yield efficient pathways to this scaffold. rsc.org

Furthermore, the principles of green chemistry should guide the development of new syntheses. This includes the use of photoredox catalysis, which harnesses visible light to drive chemical transformations, and biocatalysis, which employs enzymes to achieve high selectivity under mild conditions. rsc.orgomicsdi.org Investigating enzymatic cascades or chemo-enzymatic strategies could lead to highly sustainable and enantioselective routes for producing This compound and its derivatives. The synthesis of related sulfur-containing benzofused dioxabicyclo[3.3.1]nonanes via sequential annulation reactions of prop-2-ynylsulfonium salts highlights the potential for creative bond-forming strategies that could be adapted to the trioxa system. bohrium.com

Exploration of Unconventional Reactivity Patterns and Chemical Transformations of this compound

The unique conformational and electronic properties of This compound suggest it may exhibit novel reactivity. The bicyclo[3.3.1]nonane skeleton is known to exist in various conformations, most commonly a double chair-chair (CC) or a boat-chair (BC) form. rsc.org The presence of three oxygen atoms in the 3, 7, and 9 positions likely influences this conformational preference through stereoelectronic effects, such as anomeric interactions and lone-pair repulsions, which in turn dictates the molecule's reactivity.

A key area for future exploration is the potential for transannular reactions, where a bond is formed across the ring system. In the related 3,7-Dioxa-9-aza-bicyclo[3.3.1]nonane , a transannular cyclization was a key step in its synthesis, showcasing the proximity of bridgehead positions. acs.org Investigating whether the This compound core can be induced to undergo similar ring-closing or ring-opening fragmentation reactions could lead to complex and novel molecular architectures. researchgate.net The study of phosphine-catalyzed domino reactions in related allenoates to form 2-oxabicyclo[3.3.1]nonane systems further suggests that the bicyclic framework can be assembled through complex, non-intuitive pathways. acs.org Research into the reaction of This compound with various electrophiles, nucleophiles, and radical species could uncover unique chemical transformations driven by its inherent ring strain and heteroatom arrangement.

Expansion of the Derivatization Landscape and Functional Group Compatibility for this compound

To fully exploit the potential of the This compound scaffold, a comprehensive understanding of its derivatization possibilities is essential. The ability to introduce a wide range of functional groups onto the bicyclic core is crucial for tuning its physical, chemical, and biological properties. Currently, documented derivatives include 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane and This compound-1-carboxylic acid . uni.lubldpharm.com These compounds serve as valuable handles for further chemical modification, opening pathways to amides, esters, and other functionalities.

Future research should focus on systematically exploring the functional group tolerance of synthetic routes leading to the core structure. This involves testing the compatibility of various protecting groups and reactive moieties throughout the synthetic sequence. Moreover, developing methodologies for the selective functionalization of different positions on the bicyclic ring is a key objective. This could involve directing group strategies or exploiting subtle differences in reactivity between the various C-H bonds. The derivatization of analogous systems, such as the synthesis of numerous 2,8-dioxabicyclo[3.3.1]nonane analogues for biological screening, provides a blueprint for how a library of This compound derivatives could be constructed to explore structure-activity relationships. omicsdi.orgmdpi.com

Advanced Computational Methodologies for Predictive Chemistry and Property Design based on this compound

Computational chemistry offers powerful tools for predicting the structure, stability, and properties of molecules, thereby guiding experimental efforts. For the This compound system, advanced computational methodologies are vital for understanding its fundamental characteristics.

Detailed conformational analysis using density functional theory (DFT) methods, such as B3LYP and M06-2X, can provide insights into the relative energies of different conformers (e.g., chair-chair vs. boat-chair) and the barriers to their interconversion. semanticscholar.orgresearchgate.net Such studies have been performed on the closely related 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane , revealing the presence of multiple stable conformers in the gas phase, a complexity not observed in the solid-state crystal structure. semanticscholar.orgresearchgate.net Similar gas-phase electron diffraction (GED) experiments combined with high-level calculations on This compound would provide invaluable data on its intrinsic molecular structure, free from crystal packing or solvent effects. semanticscholar.org

Beyond structural prediction, computational methods can be used to design derivatives with specific properties. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, while molecular docking simulations can predict binding modes to protein targets. jst.go.jp For instance, docking simulations were used to understand the binding of 2,8-dioxabicyclo[3.3.1]nonane derivatives to monoamine oxidase B, a target for neurodegenerative diseases. jst.go.jp Applying these predictive models to a virtual library of This compound derivatives could accelerate the discovery of new therapeutic agents or functional materials.

Interdisciplinary Approaches Integrating this compound with Other Fields of Chemical Science

The unique structural and electronic features of This compound make it an attractive candidate for applications that span multiple disciplines of chemistry. Its rigid framework is ideal for pre-organizing functional groups in space, a key principle in supramolecular chemistry and host-guest recognition. Derivatives could be designed to act as selective ion receptors or molecular tweezers. rsc.org

In medicinal chemistry, the bicyclo[3.3.1]nonane scaffold is found in compounds with a wide range of biological activities, including anticancer and neuroprotective properties. nih.govjst.go.jp The introduction of three oxygen atoms in This compound may improve pharmacokinetic properties such as solubility and metabolic stability. Systematic screening of a library of its derivatives against various biological targets could uncover new lead compounds. For example, derivatives of the related 2,8-dioxabicyclo[3.3.1]nonane have been investigated as inhibitors of human lactate (B86563) dehydrogenase (hLDH), a target in cancer therapy. mdpi.com

In catalysis, chiral derivatives of bicyclo[3.3.1]nonanes have been used as ligands in asymmetric synthesis. rsc.org The defined geometry of the This compound core could be exploited to create novel chiral ligands for transition metal catalysis or as organocatalysts, potentially leading to high levels of stereocontrol in chemical reactions. The synthesis of related bridged piperazine (B1678402) building blocks like 3-oxa-7,9-diazabicyclo[3.3.1]nonane underscores the utility of these scaffolds in constructing larger, more complex molecules for various applications. researchgate.net

Q & A

Q. What synthetic methodologies are effective for constructing the 3,7,9-Trioxabicyclo[3.3.1]nonane scaffold?

The primary route involves intramolecular Prins-type cyclization of precursors containing homoallyl alcohol and acetal moieties. Indium trichloride (InCl₃) in chloroform or 25% aqueous THF is a key catalyst system, yielding bicyclic structures with moderate efficiency (40–60%). Solvent polarity and Lewis acid strength must be optimized to suppress polymerization side reactions .

Key Reaction ParametersOptimal RangeImpact on Yield
Lewis Acid (InCl₃)0.2–0.3 equivalentsEnhances regioselectivity
SolventCHCl₃ or 25% aq THFMinimizes hydrolysis
Temperature0°C to room temperatureBalances reaction kinetics

Q. How is the molecular structure of this compound derivatives characterized?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H/¹³C/¹⁹F) are critical for confirming molecular connectivity. For stereochemical resolution, NOESY/ROESY NMR and single-crystal X-ray diffraction are preferred. When crystallinity is poor, gas-phase electron diffraction (GED) paired with DFT calculations (e.g., B3LYP/6-31G*) provides reliable bond-length and angle data .

Q. What are the primary research applications of this scaffold?

The compound serves as a rigid template for drug discovery, particularly in designing orexin receptor antagonists and β-amyloid inhibitors. Its bicyclic framework enforces specific conformations, enabling structure-activity relationship (SAR) studies for neurological targets .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of this compound derivatives?

Use chiral auxiliaries or asymmetric catalysis to direct stereochemistry. For example, enantiopure acetal precursors can bias the Prins cyclization pathway. Post-synthesis, chiral HPLC or vibrational circular dichroism (VCD) validates enantiomeric excess. Computational modeling (e.g., DFT transition-state analysis) helps predict stereochemical outcomes .

Q. How should researchers resolve contradictions between solution-phase NMR and solid-state X-ray data?

Perform variable-temperature NMR to detect dynamic equilibria between conformers. Energy barriers <60 kJ/mol allow interconversion at room temperature, leading to averaged NMR signals. Compare these findings with static X-ray structures and compute Boltzmann distributions using DFT-derived Gibbs free energies. For trapped intermediates, matrix-isolation IR spectroscopy is recommended .

Q. What computational methods best predict reactivity in nucleophilic ring-opening reactions?

Dual-level QM/MM approaches (e.g., ωB97X-D/def2-TZVP for reactive sites; UFF for bulk environment) with SMD solvation models accurately simulate reaction pathways. Validate predictions using kinetic isotope effects (KIEs) and linear free-energy relationships (LFERs). Recent studies on azabicyclic analogs achieved <5% deviation between calculated and experimental activation energies .

DFT FunctionalBasis SetMean Absolute Error (MAE)
B3LYP6-31G*8.2 kJ/mol
ωB97X-Ddef2-TZVP4.7 kJ/mol
M06-2Xcc-pVTZ5.1 kJ/mol

Q. What strategies optimize reaction scalability without compromising yield?

Employ microwave-assisted synthesis or ultrasound platforms to enhance reaction rates and purity. For example, microwave irradiation at 100°C reduces reaction times from hours to minutes while maintaining yields >50%. Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectroscopic data (NMR, MS, IR) with computational models to resolve ambiguities. For example, discrepancies in NOE correlations may arise from solvent-induced conformational changes .
  • Advanced Characterization : Combine dynamic NMR and GED-DFT hybrid methods for gas-phase vs. solution-phase structural comparisons .

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